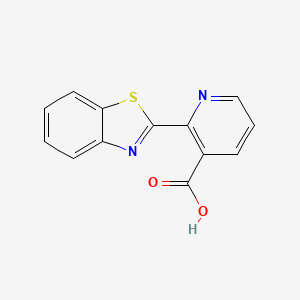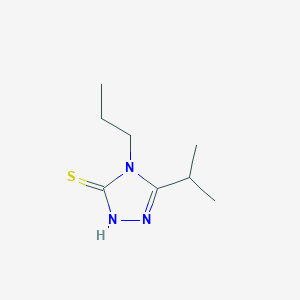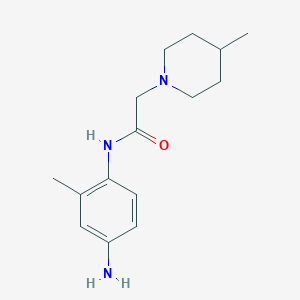![molecular formula C8H10N2OS B1270640 2-[(2-Aminophenyl)thio]acetamide CAS No. 90271-33-3](/img/structure/B1270640.png)
2-[(2-Aminophenyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2-Aminophenyl)thio]acetamide” is a chemical compound . It has a molecular formula of C8H10N2OS and an average mass of 182.243 Da .
Synthesis Analysis
The synthesis of compounds similar to “2-[(2-Aminophenyl)thio]acetamide” has been reported in the literature . For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Molecular Structure Analysis
The molecular structure of “2-[(2-Aminophenyl)thio]acetamide” consists of a central carbon atom bonded to a sulfur atom, an amide group, and a phenyl ring with an amino group .科学的研究の応用
Anticancer Applications
The 2-aminothiazole scaffold, which is a part of the “2-[(2-Aminophenyl)thio]acetamide” structure, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Antioxidant Applications
2-Aminothiazole-based compounds, including “2-[(2-Aminophenyl)thio]acetamide”, have been associated with antioxidant activity . These compounds can help protect cells from damage caused by free radicals and reactive oxygen species, which are often implicated in chronic diseases and aging processes .
Antimicrobial Applications
2-Aminothiazole derivatives represent a class of heterocyclic ring system that possess antimicrobial activity . They can inhibit the growth of or kill microorganisms, making them potentially useful in treating infections .
Anti-inflammatory Applications
2-Aminothiazole-based compounds have also been associated with anti-inflammatory activity . They can potentially reduce inflammation, which is a key factor in many chronic diseases such as arthritis, asthma, and inflammatory bowel disease .
Antiviral Applications
2-Aminothiazole derivatives have been found to possess antiviral activity . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections .
Anticonvulsant Applications
2-Aminothiazole derivatives have been associated with anticonvulsant activity . They can potentially suppress the excessive rapid firing of neurons that is responsible for seizures .
Antidiabetic Applications
2-Aminothiazole derivatives have been associated with antidiabetic activity . They can potentially help regulate blood sugar levels, making them potentially useful in the treatment of diabetes .
将来の方向性
The literature suggests that there is potential for the development of new derivatives of compounds similar to “2-[(2-Aminophenyl)thio]acetamide” that could prove to be successful agents in terms of safety and efficacy . This could enhance the quality of life and open up new avenues in medicinal chemistry .
作用機序
Target of Action
It’s worth noting that 2-aminothiazole derivatives, which share a similar structure with this compound, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
2-aminothiazole derivatives have been found to have a broad pharmacological spectrum, including anticancer properties . They are considered valuable in the field of oncology-related drug discovery .
Biochemical Pathways
2-aminothiazole derivatives have been found to affect various biochemical pathways, contributing to their broad pharmacological spectrum .
Result of Action
2-aminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
特性
IUPAC Name |
2-(2-aminophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBIEJPSAPBNSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360708 |
Source


|
| Record name | 2-[(2-aminophenyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90271-33-3 |
Source


|
| Record name | 2-[(2-aminophenyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)
